molecular formula C15H28N2O5 B13563177 Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxypiperidine-1-carboxylate

Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxypiperidine-1-carboxylate

Cat. No.: B13563177
M. Wt: 316.39 g/mol
InChI Key: SQJCFTKEUFZYSF-UHFFFAOYSA-N
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Description

Tert-butyl (3R,5R)-3-(tert-butoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring substituted with tert-butyl, tert-butoxycarbonylamino, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,5R)-3-(tert-butoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate typically involves multiple steps, starting from simpler precursors. One common approach is the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by selective functionalization of the piperidine ring to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,5R)-3-(tert-butoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like sodium borohydride for reduction, and acids or bases for substitution reactions. The reaction conditions are typically mild to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone regenerates the hydroxy group. Substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl (3R,5R)-3-(tert-butoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3R,5R)-3-(tert-butoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. The tert-butoxycarbonyl group can act as a protecting group, while the hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents, such as:

  • Tert-butyl (3R,5R)-3-amino-5-hydroxy-piperidine-1-carboxylate
  • Tert-butyl (3R,5R)-3-(methoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate

Uniqueness

Tert-butyl (3R,5R)-3-(tert-butoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate is unique due to the presence of both the tert-butoxycarbonylamino and hydroxy groups on the piperidine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C15H28N2O5

Molecular Weight

316.39 g/mol

IUPAC Name

tert-butyl 3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate

InChI

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-10-7-11(18)9-17(8-10)13(20)22-15(4,5)6/h10-11,18H,7-9H2,1-6H3,(H,16,19)

InChI Key

SQJCFTKEUFZYSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OC(C)(C)C)O

Origin of Product

United States

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